molecular formula C5H10O4 B072423 2,3-Dihydroxypropyl acetate CAS No. 1335-58-6

2,3-Dihydroxypropyl acetate

Cat. No. B072423
CAS RN: 1335-58-6
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl acetate (2,3-DHPA) is a glycerol derivative . It has a molecular formula of C5H10O4 . It has been used as an antimicrobial agent for the treatment of infectious diseases .


Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl acetate involves an esterification reaction. The raw materials used are glycerin and acetic acid. The reaction is carried out in a 30L atmospheric pressure reaction kettle with butanone as a water-carrying agent and methanesulfonic acid as a catalyst. The reaction vessel is heated to 80°C. The esterification reaction produces glycerol monoacetate and water .


Physical And Chemical Properties Analysis

2,3-Dihydroxypropyl acetate has a density of 1.2±0.1 g/cm³. Its boiling point is 253.0±20.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 57.0±6.0 kJ/mol. The flash point is 107.3±15.3 °C. The index of refraction is 1.458 .

Scientific Research Applications

  • Polymerization and Protective Group Chemistry :

    • Mori, Hirao, and Nakahama (1994) studied the anionic polymerization of a monomer derived from 2,3-dihydroxypropyl methacrylate, protected in the dioxolane form. They observed that complete hydrolysis of the protective group produced water-soluble polymers, indicating applications in polymer science and materials engineering (Mori, Hirao, & Nakahama, 1994).
  • Synthesis of Epoxy Resins and Reactive Polymers :

    • Yadav and Surve (2013) reported on the synthesis of 3-chloro-2-hydroxypropyl acetate, a compound related to 2,3-dihydroxypropyl acetate, for applications in producing various epoxy resins and reactive polymers used in coatings for metal, leather, paper, and wood (Yadav & Surve, 2013).
  • Efficient Acetylation of Alcohols, Phenols, and Amines :

    • Reddy et al. (2006) described a method for acetylation of these compounds using acetic anhydride, highlighting the role of 2,3-dihydroxypropyl acetate related structures in organic synthesis and chemical modification processes (Reddy et al., 2006).
  • Production of 3-Hydroxypropionic Acid from Acetate :

    • Lama et al. (2020) explored the use of acetate as a carbon feedstock for the production of 3-hydroxypropionic acid, a process where derivatives of 2,3-dihydroxypropyl acetate could play a role (Lama et al., 2020).
  • Metabolic Studies in Rats and Mice :

    • Jones (1975) investigated the metabolism of compounds related to 2,3-dihydroxypropyl acetate in rats and mice, providing insights into biochemical and pharmacological properties of these compounds (Jones, 1975).

Safety And Hazards

The safety data sheet for 2,3-Dihydroxypropyl acetate indicates that it is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

2,3-Dihydroxypropyl acetate has been used in the manufacture of tanning and dyes, and also as a solvent . It has been used as an antimicrobial agent for the treatment of infectious diseases . In the future, it could potentially be used in other applications, but more research is needed to explore these possibilities.

properties

IUPAC Name

2,3-dihydroxypropyl acetate
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InChI

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
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InChI Key

KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(CO)O
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Molecular Formula

C5H10O4
Record name ACETIN
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DSSTOX Substance ID

DTXSID4041579
Record name Glycerol 1-monoacetate
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Molecular Weight

134.13 g/mol
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Physical Description

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline]
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Boiling Point

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG
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Flash Point

greater than 201.2 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE
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Density

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C
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Vapor Pressure

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C
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Impurities

OFTEN CONTAMINATED WITH GLYCERIN.
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Product Name

2,3-Dihydroxypropyl acetate

Color/Form

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid

CAS RN

26446-35-5, 106-61-6, 1335-58-6
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Melting Point

FP: -78 °C
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Synthesis routes and methods

Procedure details

Acetoglyceride fat mixtures are prepared using the interesterification procedure of Example 1, except that the interesterification mixture contains hydrogenated canola with both tripropionin (1.25 moles, 2.25 moles and 6 moles per mole hydrogenated canola) and triacetin (in the same proportions), the reaction temperature is 120° to 125° C., and 0.2 to 0.5% sodium methoxide is employed. Though reactions are run for about 5 to 30 minutes, most are complete in less than 10 minutes. The samples are steam deodorized after interesterification as set out in Example 1.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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